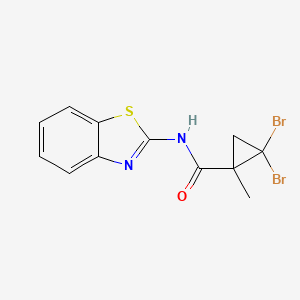![molecular formula C15H14Cl2O2 B5308570 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene), also known as bis(4-chlorophenyl)methane, is a chemical compound that has been widely used in scientific research due to its unique properties and applications. This compound is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C.
Mécanisme D'action
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) is not well understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in various biochemical pathways. Additionally, it has been shown to have antimicrobial and antifungal properties, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in sensitive experiments. Additionally, it has a long shelf life, which makes it a convenient reagent to use. However, one limitation is its low solubility in water, which may limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) in scientific research. One direction is the synthesis of new organic compounds using this compound as a starting material. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) can be achieved by the reaction of 4-chlorobenzyl chloride with sodium methoxide in the presence of 1,3-dichloropropane. This reaction results in the formation of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorophenyl)methane, which can be purified by recrystallization.
Applications De Recherche Scientifique
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been widely used in scientific research due to its unique properties and applications. This compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis, such as in the preparation of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorophenyl)carbinol. Furthermore, 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been used as a model compound for studying the mechanism of action of organic compounds.
Propriétés
IUPAC Name |
1-chloro-4-[3-(4-chlorophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUPQEZLCSUQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)


![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)
![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![N-(3-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5308564.png)
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)
![3-benzyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308576.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5308583.png)
![methyl 4-{[4-(2-methoxyphenyl)-3,3-dimethyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5308588.png)